(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Übersicht

Beschreibung

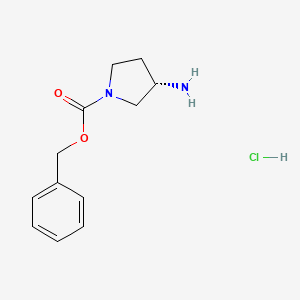

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. The compound consists of a pyrrolidine ring with an amino group at the third position and a carbobenzyloxy (Cbz) protecting group at the first position. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-Aminopyrrolidine.

Protection: The amino group is protected using a carbobenzyloxy (Cbz) group. This is usually achieved by reacting (S)-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of (S)-3-Aminopyrrolidine are reacted with benzyl chloroformate.

Purification: The product is purified using techniques such as crystallization or chromatography.

Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides.

Common Reagents and Conditions

Hydrogenation: For deprotection, hydrogen gas and Pd/C are commonly used.

Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Substitution: Various electrophiles can be used in the presence of a base.

Major Products

Deprotected Amine: Removal of the Cbz group yields (S)-3-Aminopyrrolidine.

Acylated Products: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is used in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride depends on its use in specific reactions. In general, the compound acts as a nucleophile due to the presence of the amino group. The Cbz group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed. The hydrochloride form enhances solubility, facilitating its use in aqueous reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Aminopyrrolidine: Lacks the Cbz protecting group.

®-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of the compound.

N-Boc-3-Aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz for protection.

Uniqueness

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination allows for selective reactions and easy removal of the protecting group under mild conditions, making it highly valuable in synthetic chemistry.

Biologische Aktivität

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural properties, has been investigated for various therapeutic applications, particularly in the context of enzyme catalysis and drug development.

- IUPAC Name : (S)-1-(benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : 240.7 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes, particularly transaminases. These enzymes facilitate the transfer of amino groups, making this compound a critical intermediate in the synthesis of chiral amines, which are essential in pharmaceutical applications. The mechanism involves:

- Binding to Active Sites : The compound interacts with the active sites of transaminases, influencing their catalytic efficiency.

- Substrate Specificity : Its structural features allow it to be selectively converted into various biologically active compounds through enzymatic reactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit certain cancer cell lines by modulating metabolic pathways involved in cell proliferation and survival.

- Case Study : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyloxycarbonyl group and variations in the pyrrolidine ring have been systematically studied to enhance potency and selectivity.

Key Findings:

- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring significantly increases inhibitory activity against target enzymes.

- Chirality Importance : The S-enantiomer exhibits higher biological activity compared to its R counterpart, emphasizing the importance of stereochemistry in drug design.

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Chiral Drugs : Utilized in the preparation of various pharmaceuticals, particularly those targeting neurological disorders.

- Biocatalysis : Employed as a substrate for engineered transaminases to produce chiral amines with high enantiomeric excess.

Eigenschaften

IUPAC Name |

benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609931 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-39-7 | |

| Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.